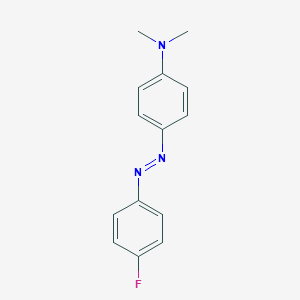

4'-Fluoro-4-dimethylaminoazobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

150-74-3 |

|---|---|

Molekularformel |

C14H14FN3 |

Molekulargewicht |

243.28 g/mol |

IUPAC-Name |

4-[(4-fluorophenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C14H14FN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 |

InChI-Schlüssel |

OQJQPXJGJJPOEK-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

The Significance of Azobenzene Derivatives As Photochromic Molecular Switches in Advanced Materials

Azobenzene (B91143) and its derivatives are a prominent class of photochromic molecules, meaning they can undergo reversible transformation between two isomeric states when exposed to light of specific wavelengths. This transformation involves a change from the more stable trans isomer to the less stable cis isomer upon irradiation with UV or visible light, and the reverse process can be triggered by light of a different wavelength or by heat. This ability to switch between two distinct molecular geometries forms the basis of their application as molecular switches. rsc.orgaps.org

The appeal of azobenzene-based molecular switches lies in their potential to control material properties at the nanoscale. aps.org This light-driven actuation has been harnessed in a variety of advanced materials, including:

Optical Data Storage: The two distinct states of azobenzene can represent binary data (0 and 1), offering the potential for high-density optical data storage. researchgate.netrsc.org

Molecular Machines: Azobenzene units can be incorporated into larger molecular architectures to create light-driven motors and other components of molecular machines. tib.eu

Photocontrollable Polymers and Liquid Crystals: The isomerization of azobenzene can induce changes in the alignment and properties of polymers and liquid crystals, enabling the development of light-responsive materials. acs.org

Biological Systems: The ability to control molecular shape with light has led to applications in photobiology and photopharmacology, where azobenzene derivatives can be used to regulate the activity of enzymes, ion channels, and other biological targets. acs.orgnih.govacs.org

The versatility of azobenzene chemistry allows for the fine-tuning of its switching properties through the introduction of various substituents onto the aromatic rings. tib.eu

The Role of Fluorination in Tuning Azobenzene Photochemical and Electronic Properties

Fluorination, the process of introducing fluorine atoms into a molecule, has proven to be a powerful strategy for modifying the properties of azobenzene (B91143) derivatives. The high electronegativity and small size of the fluorine atom can significantly impact the electronic landscape and photochemical behavior of the azobenzene core. researchgate.netrsc.org

Key effects of fluorination include:

Altered Absorption Spectra: The introduction of fluorine atoms, particularly in the ortho positions relative to the azo group (-N=N-), can lead to a separation of the n→π* absorption bands of the E and Z isomers. beilstein-journals.orgnih.gov This separation is crucial as it allows for the selective photoisomerization in both directions using visible light, avoiding the need for potentially damaging UV radiation. beilstein-journals.org

Stabilization of the cis Isomer: Fluorination, especially with electron-withdrawing fluoro substituents, can stabilize the less stable cis isomer, leading to significantly longer thermal half-lives. nih.govbeilstein-journals.org This enhanced stability of the cis state is highly desirable for applications where the "switched-on" state needs to persist for extended periods.

Modified Redox Potentials: The electron-withdrawing nature of fluorine atoms can alter the redox potentials of the azobenzene molecule, influencing its behavior in electrochemical applications.

Enhanced Photoisomerization: In some cases, monofluorination has been shown to result in strong photoisomerization in solution compared to their non-fluorinated or difluorinated counterparts. researchgate.netrsc.org

The strategic placement of fluorine atoms provides a powerful tool for the rational design of azobenzene-based photoswitches with tailored properties for specific applications. researchgate.net

Advanced Spectroscopic Characterization of 4 Fluoro 4 Dimethylaminoazobenzene

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic structure of molecules like 4'-Fluoro-4-dimethylaminoazobenzene. By analyzing how the molecule absorbs light in the UV and visible regions, valuable information about its electronic transitions, the behavior of its different isomeric forms, and its response to environmental factors like acidity can be obtained.

Characterization of Electronic Transitions for E and Z Isomers

Like other azobenzene (B91143) derivatives, this compound can exist in two isomeric forms: the thermodynamically stable E (trans) isomer and the less stable Z (cis) isomer. These isomers can be interconverted by light. UV-Vis spectroscopy is crucial for distinguishing and characterizing these two forms, as their electronic absorption spectra are distinctly different.

The E isomer typically exhibits two main absorption bands:

An intense band in the UV region, often below 300 nm, which is attributed to a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the azo group.

A less intense band in the visible region, which corresponds to an n → π* transition. This involves the excitation of a non-bonding electron from one of the nitrogen atoms in the azo group to a π* antibonding orbital.

The Z isomer also shows these two types of transitions, but with notable differences:

The π → π* transition is generally at a shorter wavelength and has a lower intensity compared to the E isomer.

The n → π* transition is often more intense in the Z isomer and can be shifted in wavelength.

The specific positions and intensities of these bands for this compound are influenced by the electron-donating dimethylamino group and the electron-withdrawing fluorine atom.

Table 1: Typical UV-Vis Absorption Data for Azobenzene Derivatives

| Isomer | Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| E (trans) | π → π | ~320-360 | High |

| n → π | ~440-460 | Low | |

| Z (cis) | π → π | ~250-280 | Lower than E isomer |

| n → π | ~430-450 | Higher than E isomer |

Note: The exact values for this compound require specific experimental data.

Time-Resolved UV-Vis Absorption Spectroscopy for Kinetic Analysis

Time-resolved UV-Vis absorption spectroscopy is a dynamic technique used to study the kinetics of the isomerization process between the E and Z forms of this compound. wikipedia.org This method involves initiating the isomerization with a pulse of light (a "pump" pulse) and then monitoring the changes in the absorption spectrum over time with a second, delayed light pulse (a "probe" pulse). wikipedia.org

By observing the decay of the absorption band of one isomer and the simultaneous growth of the absorption band of the other, the rate constants for both the photoisomerization (E → Z and Z → E) and the thermal back-reaction (Z → E) can be determined. These kinetic parameters are crucial for understanding the switching behavior of the molecule, which is a key property for its potential applications in molecular switches and data storage. The time resolution of these experiments can range from femtoseconds to seconds, allowing for a comprehensive understanding of the entire isomerization cycle. nih.gov

Spectroscopic Determination of Acidity Constants and Protonation Effects

The electronic properties of this compound are sensitive to the pH of its environment due to the presence of the basic dimethylamino group and the azo nitrogen atoms, which can be protonated. UV-Vis spectroscopy is an effective tool for studying these protonation equilibria and determining the acidity constants (pKa values) of the different protonated species. nih.gov

As the pH of a solution containing this compound is lowered, the dimethylamino group and then the azo bridge can become protonated. Each protonation event leads to significant changes in the UV-Vis absorption spectrum. nih.govnih.gov Typically, protonation of the dimethylamino group causes a blue shift (a shift to shorter wavelengths) of the π → π* transition, as the electron-donating ability of the group is diminished. Protonation of the azo group can lead to more complex spectral changes, often resulting in the appearance of new absorption bands at longer wavelengths. nih.gov

By systematically measuring the absorption spectrum at various pH values and analyzing the data using appropriate mathematical models, the pKa values for each protonation step can be accurately determined. This information is vital for understanding how the molecule will behave in different chemical environments and for designing applications where pH sensitivity is important.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Assignment of Characteristic Vibrational Modes and Band Shifts

The IR and Raman spectra of this compound are rich with bands corresponding to the various vibrational modes of its functional groups and aromatic rings. The assignment of these bands to specific molecular motions is a key step in the analysis.

Key vibrational modes for this compound include:

N=N stretching: The vibration of the central azo bond is a characteristic feature. It typically appears in the region of 1400-1500 cm⁻¹. The exact position of this band can differ between the E and Z isomers, providing a clear marker for isomerization.

C-N stretching: Vibrations of the bond between the dimethylamino group and the phenyl ring, as well as the bonds between the azo group and the phenyl rings, give rise to bands in the fingerprint region of the spectrum.

C-F stretching: The stretching vibration of the carbon-fluorine bond is expected to produce a strong band, typically in the range of 1000-1400 cm⁻¹.

Aromatic C-H and C=C stretching: These vibrations from the two phenyl rings produce a series of sharp bands in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

Ring breathing modes: The collective in-plane vibrations of the phenyl rings can also be observed, often in the 900-1200 cm⁻¹ region. researchgate.net

Upon isomerization from the E to the Z form, shifts in the positions and changes in the intensities of these vibrational bands are expected. For instance, the N=N stretching frequency is often lower in the Z isomer due to the change in geometry and electronic structure. These spectral changes provide a powerful way to monitor the isomerization process.

Table 2: General Regions for Characteristic Vibrational Bands

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | |

| C-H Stretch (Methyl) | 2850 - 3000 | |

| Aromatic C=C Stretch | 1500 - 1600 | Multiple bands expected |

| N=N Stretch | 1400 - 1500 | Position is sensitive to isomerization |

| C-N Stretch | 1250 - 1350 | |

| C-F Stretch | 1000 - 1400 | Strong intensity expected |

| Aromatic C-H Bending | 690 - 900 | Out-of-plane bending |

Time-Resolved IR Absorption Spectroscopy

Time-resolved infrared (TRIR) spectroscopy is a sophisticated technique that allows for the monitoring of changes in the vibrational spectrum of this compound on very short timescales. unipr.itmpg.de Similar to time-resolved UV-Vis spectroscopy, TRIR uses a pump-probe approach. An initial laser pulse (the pump) triggers the isomerization, and a subsequent, delayed IR pulse (the probe) records the IR spectrum at a specific time after the excitation. wikipedia.orgunipr.it

By collecting a series of IR spectra at different delay times, a "movie" of the molecular vibrations during the isomerization process can be created. This allows for the direct observation of the disappearance of vibrational bands corresponding to the initial isomer and the appearance of bands for the newly formed isomer. TRIR can provide detailed structural information about any transient intermediate species that may be formed during the isomerization pathway. unipr.itnih.gov This level of detail is often not accessible with other spectroscopic techniques and is invaluable for a complete understanding of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. slideshare.netresearchgate.net By analyzing the chemical shifts, coupling constants, and isotopic effects, a detailed picture of the molecule's connectivity and stereochemistry can be assembled. mdpi.com

¹H and ¹³C NMR are fundamental to this process. In the ¹H NMR spectrum of a related compound, 4-Fluoroaniline, specific signals corresponding to the aromatic protons can be observed. rsc.org Similarly, for this compound, distinct resonances for the protons on both aromatic rings and the dimethylamino group would be expected. The integration of these signals provides the ratio of protons in different chemical environments.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. slideshare.net For fluorinated compounds, the large chemical shift range of ¹⁹F and its coupling to both ¹H and ¹³C nuclei provide a powerful tool for structural confirmation. jeol.comrsc.org The presence of the fluorine atom introduces characteristic splitting patterns in the ¹³C NMR spectrum due to ¹⁹F-¹³C coupling, which can be complex but highly informative. jeol.comnih.gov For instance, in a similar fluorinated compound, the carbon atoms directly bonded to fluorine and those further away exhibit distinct coupling constants (J-coupling), which aids in their assignment. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals. mdpi.combeilstein-journals.org These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This network of correlations allows for a complete and confident assignment of the molecular structure.

| ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) for a related structure (4-Fluoroaniline) |

| Chemical Shift (δ) in ppm |

| 3.60 (s, 2H, NH₂) |

| 6.62 (dd, J = 8.6 Hz, 4.5 Hz, 2H, ArH) |

| 6.89 (t, J = 8.0 Hz, 2H, ArH) |

| This data is for a related compound and serves as an illustrative example of the type of data obtained from ¹H NMR spectroscopy. rsc.org |

| ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) for a related structure (4-Fluoroaniline) |

| Chemical Shift (δ) in ppm |

| 115.69 (d, J = 22.4 Hz) |

| 116.10 (d, J = 7.6 Hz) |

| 142.57 (d, J = 2.0 Hz) |

| 156.38 (d, J = 235.2 Hz) |

| This data is for a related compound and serves as an illustrative example of the type of data obtained from ¹³C NMR spectroscopy, showing the characteristic splitting due to fluorine coupling. rsc.org |

Fluorescence Spectroscopy and Quenching Phenomena

Fluorescence spectroscopy is a sensitive technique used to study the electronic excited states of molecules. This compound, like many azobenzene derivatives, can exhibit interesting fluorescence properties and participate in energy transfer processes.

The fluorescence of a molecule is characterized by its emission spectrum, quantum yield, and fluorescence lifetime. Some aromatic compounds with amino groups, such as 4-N,N-dimethylaminobenzoic acid, have been shown to exhibit anomalous fluorescence behavior in polar solvents, which can be attributed to the formation of dimers or higher-order aggregates in the ground state. nih.gov The fluorescence properties of this compound would be influenced by the electronic nature of the dimethylamino and fluoro substituents, as well as the solvent environment. Time-resolved fluorescence measurements can provide insights into the dynamics of the excited state. nih.gov

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor chromophore and an acceptor chromophore. wikipedia.orglibretexts.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring molecular distances. libretexts.orgresearchgate.netfiveable.me

Azobenzene derivatives are well-known for their ability to act as quenchers in FRET systems. In such a setup, an excited donor fluorophore can transfer its energy to the azobenzene moiety, which then dissipates the energy non-radiatively, leading to a decrease in the donor's fluorescence intensity and lifetime. nih.gov The quenching efficiency is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of their transition dipoles. libretexts.org The photoisomerization of the azobenzene unit between its trans and cis forms can be used to modulate the FRET efficiency, providing a mechanism for creating photoswitchable FRET systems.

The ability of this compound to act as a quencher can be harnessed in various applications, including the development of biosensors to study protein-protein interactions, protein conformational changes, and other dynamic biological processes. researchgate.netfiveable.me

Surface-Sensitive Spectroscopic Techniques (e.g., Two-Photon Photoelectron Spectroscopy) for Adsorbed States

To understand the behavior of this compound at interfaces, surface-sensitive spectroscopic techniques are employed. These methods provide information about the electronic structure and dynamics of molecules adsorbed on solid surfaces.

Two-Photon Photoelectron Spectroscopy (2PPE) is a powerful technique for investigating the unoccupied electronic states and the dynamics of excited electrons at surfaces. uni-augsburg.de In a 2PPE experiment, a pump laser pulse excites an electron from an occupied state to an unoccupied intermediate state, and a subsequent probe pulse photoemits the electron from this intermediate state. By analyzing the kinetic energy of the photoemitted electrons as a function of the delay between the pump and probe pulses, the energy and lifetime of the intermediate state can be determined. uni-augsburg.de

When this compound is adsorbed on a surface, its electronic structure is modified due to the interaction with the substrate. 2PPE can be used to probe these changes, including the formation of new interface states resulting from charge transfer between the molecule and the surface. uni-augsburg.de Time-resolved 2PPE measurements can reveal the dynamics of electron transfer, energy relaxation, and other ultrafast processes occurring at the interface. This information is crucial for understanding and controlling the properties of molecular electronic devices and other surface-based technologies.

Computational and Theoretical Investigations of 4 Fluoro 4 Dimethylaminoazobenzene

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

DFT has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. conicet.gov.ardergipark.org.tr It is instrumental in predicting geometric parameters, molecular orbital energies, and other electronic properties.

Ground State Geometries and Conformational Analysis

The ground state geometry of 4'-Fluoro-4-dimethylaminoazobenzene is expected to be dominated by the trans isomer, which is generally more stable than the cis isomer for azobenzene (B91143) derivatives due to less steric hindrance. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to optimize the molecular geometry. uwosh.edu These calculations would provide precise bond lengths, bond angles, and dihedral angles.

For instance, in related azobenzene compounds, the N=N double bond is a key structural feature, and its length, along with the planarity of the phenyl rings, influences the electronic properties. A conformational analysis, performed by systematically rotating key dihedral angles (e.g., around the C-N bonds), can reveal the potential energy surface and identify the most stable conformers. psicode.org For this compound, this would involve exploring the rotation of the dimethylamino group and the phenyl rings relative to the azo bridge.

Interactive Data Table: Predicted Ground State Geometrical Parameters (Illustrative) This table is illustrative and based on typical values for similar structures, as specific data for this compound is not available.

| Parameter | Predicted Value (trans isomer) |

|---|---|

| N=N Bond Length | ~1.25 Å |

| C-N (Azo) Bond Length | ~1.43 Å |

| C-F Bond Length | ~1.35 Å |

| C-N (Amino) Bond Length | ~1.37 Å |

Molecular Orbital Analysis (HOMO-LUMO Energies, NBO) and Intramolecular Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the energy required for electronic excitation. researchgate.net

In this compound, the dimethylamino group acts as a strong electron-donating group (donor), while the fluoro-substituted phenyl ring can act as an electron-accepting group (acceptor). This donor-acceptor character facilitates intramolecular charge transfer (ICT) upon excitation. niscair.res.inrsc.org The HOMO is expected to be localized primarily on the dimethylamino-substituted phenyl ring, while the LUMO would be distributed over the azo bridge and the fluoro-substituted phenyl ring.

Natural Bond Orbital (NBO) analysis is a powerful tool to quantify this charge transfer and analyze the delocalization of electron density. conicet.gov.arnih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their stabilization energy.

Interactive Data Table: Predicted Frontier Orbital Energies (Illustrative) This table is illustrative and based on typical values for similar structures, as specific data for this compound is not available.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -5.5 eV |

| LUMO | ~ -2.0 eV |

Prediction of Vibrational Spectra (IR, Raman)

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. tsijournals.com By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. This allows for a detailed interpretation of experimental spectra and a deeper understanding of the molecular structure and bonding. For this compound, characteristic vibrational modes would include the N=N stretch, C-F stretch, and vibrations associated with the dimethylamino group and the phenyl rings.

Interactive Data Table: Predicted Key Vibrational Frequencies (Illustrative) This table is illustrative and based on typical values for similar structures, as specific data for this compound is not available.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N=N Stretch | ~1400-1450 |

| C-F Stretch | ~1200-1250 |

| Phenyl Ring C-C Stretch | ~1580-1600 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of molecules upon light absorption, TD-DFT is the method of choice for calculating electronic excited states. nih.govnih.gov

Calculation of Electronic Absorption Spectra

TD-DFT can predict the electronic absorption spectrum of a molecule by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. stackexchange.com These calculated transitions correspond to the absorption bands observed in UV-Vis spectroscopy. For this compound, the spectrum is expected to show a strong π-π* transition in the visible region, characteristic of azobenzene dyes, which is responsible for its color. The position and intensity of this band are influenced by the donor-acceptor nature of the substituents. The intramolecular charge transfer character of the excitation can also be analyzed. researchgate.net

Investigation of Excited State Dynamics

TD-DFT can also be used to explore the potential energy surfaces of the excited states, providing insights into the dynamics of the molecule after photoexcitation. nih.gov This includes studying the pathways for photoisomerization (trans-cis and cis-trans), which is the fundamental process behind the photoswitching behavior of azobenzenes. The investigation of excited state dynamics helps to understand the mechanisms of fluorescence, internal conversion, and intersystem crossing, which are crucial for the design of molecular switches and other photoactive materials. nih.gov

Advanced Wavefunction Methodologies for Photodynamics

The accurate description of the photochemical processes in molecules like this compound requires the use of sophisticated computational methods that can handle the intricacies of electronically excited states.

Multireference Perturbation Theory for Potential Energy Surfaces

To understand the photodynamics of this compound, it is crucial to map out the potential energy surfaces (PES) of its ground and excited states. For molecules where electron correlation is significant and multiple electronic states are close in energy, as is common in photochemical reactions, single-reference methods like standard density functional theory (DFT) can be inadequate.

Multireference perturbation theory (MRPT), such as the n-electron valence state second-order perturbation theory (NEVPT2), provides a more robust framework. mdpi.com This method first uses a complete active space self-consistent field (CASSCF) calculation to obtain a qualitatively correct description of the electronic structure, accounting for the most important electron correlation effects. The remaining dynamic correlation is then treated by second-order perturbation theory. For this compound, the active space would typically include the π and π* orbitals of the azo group and the p-orbitals of the nitrogen and oxygen atoms, which are central to the electronic transitions and isomerization process.

By systematically calculating the energies at various molecular geometries, a detailed PES can be constructed. This surface reveals the minima corresponding to the stable trans and cis isomers, as well as the transition states and, crucially, the regions of conical intersections that govern the non-radiative decay pathways.

Analysis of Conical Intersections

Conical intersections (CIs) are points on the potential energy surface where two electronic states become degenerate, providing an efficient pathway for the molecule to transition from a higher to a lower electronic state without emitting light. rsc.org The location and accessibility of these CIs are critical in determining the efficiency and speed of the photoisomerization process.

For azobenzene and its derivatives, CIs between the first excited singlet state (S₁) and the ground state (S₀) are of primary interest. Computational methods are employed to locate the minimum energy conical intersections (MECIs) and to characterize their geometry. In the case of this compound, the presence of the electron-donating dimethylamino group and the electron-withdrawing fluoro group is expected to influence the energy and geometry of these CIs. Advanced techniques can simulate the dynamics of the molecule as it approaches and passes through a conical intersection, providing insights into the subsequent structural changes. nih.gov Ultrafast X-ray diffraction has been simulated to directly image the molecular geometry changes during the passage through a conical intersection in azobenzene, a technique that could, in principle, be applied to its derivatives. nih.gov

Modeling of Photoisomerization Mechanisms (Rotation vs. Inversion)

The trans-to-cis and cis-to-trans isomerization of azobenzenes can occur through two primary mechanisms: rotation around the N=N double bond or an in-plane inversion (also known as a semi-linearization pathway) at one of the nitrogen atoms. Computational modeling is a powerful tool to distinguish between these pathways.

By calculating the energy profiles along the reaction coordinates corresponding to both rotation and inversion, the preferred mechanism can be identified. For the parent azobenzene, the inversion pathway is generally favored for the thermal isomerization, while the rotational pathway is more accessible in the excited state. However, the introduction of substituents can alter this balance.

In a computational study on other asymmetrically substituted azobenzene derivatives, both rotation and inversion mechanisms were considered, with the rotational pathway being found to be energetically more favorable for photoisomerization. nih.gov For this compound, it is hypothesized that excitation to the S₂ state is necessary to initiate the isomerization, with the molecule then decaying through a conical intersection to the S₁ state, from where the isomerization proceeds. The relative energies of the rotational and inversional transition states on the S₁ potential energy surface would determine the dominant pathway.

Computational Exploration of Substituent Effects on Photochemical Characteristics

The photochemical properties of azobenzenes are highly tunable through the strategic placement of substituent groups. nih.gov The dimethylamino group in this compound acts as a strong electron-donating group (a "push" group), while the fluoro group is a weak electron-withdrawing group (a "pull" group). This "push-pull" substitution pattern significantly affects the electronic structure and, consequently, the photochemical behavior.

Computational studies on various substituted azobenzenes have shown that push-pull systems tend to have red-shifted absorption spectra compared to the parent azobenzene, meaning they can be isomerized with lower energy light. nih.gov The nature of the substituents also influences the quantum yield and the rate of thermal relaxation from the cis to the trans isomer.

A systematic computational approach would involve modeling a series of related compounds, for instance, by varying the substituent at the 4' position, to create a dataset that correlates electronic properties with photochemical outcomes. Time-dependent density functional theory (TD-DFT) is a commonly used method for such screening studies due to its balance of computational cost and accuracy for predicting electronic excitation energies. mdpi.com

Table 1: Predicted Effects of Substituents on Azobenzene Photochemistry

| Substituent Type | Predicted Effect on Absorption Spectrum | Predicted Effect on Isomerization Rate |

| Electron-Donating | Red-shift (to longer wavelengths) | Can increase or decrease depending on position |

| Electron-Withdrawing | Blue-shift (to shorter wavelengths) | Can increase or decrease depending on position |

| Push-Pull | Significant red-shift | Generally enhances photoisomerization |

This table presents generalized trends observed in computational studies of substituted azobenzenes.

Simulations of Solvent and Environmental Effects on Electronic and Photochemical Properties

The surrounding environment, particularly the solvent, can have a profound impact on the electronic and photochemical properties of molecules, especially those with a significant change in dipole moment upon excitation, such as push-pull azobenzenes.

Computational simulations can model these solvent effects using either implicit or explicit solvent models. Implicit models, such as the polarizable continuum model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models, on the other hand, involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

For this compound, the polarity of the solvent is expected to influence the energies of the ground and excited states differently. In polar solvents, the charge-transfer character of the excited state is stabilized, which can lead to a red-shift in the absorption spectrum and affect the lifetime of the excited state. psu.edu Molecular dynamics simulations using quantum mechanics/molecular mechanics (QM/MM) methods can be employed to simulate the dynamic interplay between the solute and solvent molecules and its effect on the photochemical pathways. researchgate.netnih.gov

Structure Property Relationships in Fluorinated Azobenzenes

Impact of Fluorine Atom Position on Photochemical Response

The introduction of fluorine atoms into the azobenzene (B91143) scaffold has profound effects on its photoswitching characteristics. Their position, particularly at the ortho-positions relative to the azo bridge, is a key design element for creating robust and efficient molecular switches.

Effects on E/Z Isomer Absorption Maxima and Separation

A critical challenge in azobenzene chemistry is achieving selective photoisomerization. This requires a significant separation of the absorption bands of the E and Z isomers. In standard azobenzenes, the n→π* absorption bands of the two isomers often overlap, making it difficult to selectively excite one without affecting the other.

Introducing electron-withdrawing fluorine atoms, especially at the ortho-positions to the azo group, effectively separates the n→π* absorption bands of the E and Z isomers. nih.gov This separation arises because the fluorine atoms have a greater stabilizing effect on the n-orbital of the Z isomer compared to the E isomer. This differential stabilization leads to a larger energy gap for the n→π* transition in the Z isomer, causing a hypsochromic (blue) shift, while the E isomer's n→π* band is less affected. The result is a distinct spectral window for each isomer, enabling selective isomerization using different wavelengths of visible light. nih.govresearchgate.net For instance, tetra-ortho-fluoro-substitution allows for E to Z isomerization with green light and Z to E reversion with blue light. researchgate.net

In a molecule like 4'-Fluoro-4-dimethylaminoazobenzene, this effect is combined with the influence of the push-pull substituents. The electron-donating dimethylamino group and the electron-withdrawing fluorine at the para positions primarily red-shift the π→π* transition, moving it further into the visible spectrum. nih.gov

Table 1: Illustrative Absorption Maxima for Substituted Azobenzenes

| Compound | E-isomer λmax (n→π*) | Z-isomer λmax (n→π*) | Band Separation | E-isomer λmax (π→π*) |

|---|---|---|---|---|

| Azobenzene | ~440 nm | ~430 nm | Minimal | ~320 nm |

| ortho-Fluoroazobenzene | Shifted | Blue-shifted | Significant nih.gov | Minor Shift |

Note: Data is illustrative of general trends. F4AzoF is a tetrafluorinated azobenzene amino acid, demonstrating the red-shifting effect of fluorine substitution. nih.gov

Influence on Thermal Stability of the Z-Isomer

The thermal relaxation of the metastable Z-isomer back to the thermodynamically stable E-isomer is a crucial parameter for applications requiring long-term information storage. For many potential uses, a long Z-isomer half-life is highly desirable.

Placing fluorine atoms at the ortho-positions of the azobenzene core dramatically increases the thermal half-life of the Z-isomer. nih.govresearchgate.net Theoretical studies suggest this enhanced stability is due to changes in the dipole moments of the Z-isomer and the transition state of the isomerization pathway. researchgate.net This alteration increases the energy barrier for thermal Z to E isomerization, thus slowing down the relaxation rate. researchgate.net For example, the Z-isomer of tetra-ortho-fluorinated azobenzene has a remarkable thermal half-life of approximately 700 days, rendering it a bistable switch. researchgate.net This principle is a general strategy for increasing the half-life of the Z form in azobenzene derivatives. researchgate.net

Role of Electron-Donating and Electron-Withdrawing Substituents in Modulating Optical Properties and Switching Kinetics

The electronic nature of substituents on the azobenzene rings is a powerful tool for tuning its properties. A "push-pull" system is created by placing an electron-donating group (EDG) on one ring and an electron-withdrawing group (EWG) on the other. youtube.comtufts.eduwmich.edu In this compound, the dimethylamino group (-N(CH₃)₂) at the 4-position is a strong EDG, while the fluorine atom at the 4'-position is an EWG.

This push-pull arrangement significantly affects the molecule's optical properties. It lowers the energy of the π→π* electronic transition, resulting in a bathochromic (red) shift of the corresponding absorption band into the visible region of the spectrum. nih.gov This allows the photoswitching to be triggered by lower-energy visible light, which is often less damaging for biological applications than the UV light required for unsubstituted azobenzene. nih.gov

Furthermore, these substituents influence the switching kinetics. By modifying the electron density of the aromatic system, EDGs and EWGs can alter the energy landscape of both the ground and excited states, affecting the rates of both photoisomerization and thermal relaxation. nih.govresearchgate.net For instance, creating a system with enhanced electron density can lead to faster switching kinetics in both directions. nih.gov The interplay between ortho-fluorination and para-push-pull substitution allows for fine-tuning of both the absorption wavelengths and the kinetic stability of the isomers. nih.govresearchgate.net

Steric and Electronic Factors Governing Molecular Conformation and Isomerization Dynamics

The isomerization of azobenzenes from the planar E form to the non-planar Z form involves significant conformational changes. Both steric and electronic factors govern these dynamics.

Steric Factors: The size of substituents, particularly at the ortho-positions, can sterically hinder the isomerization process. While fluorine is the smallest halogen, its introduction at all four ortho-positions can influence the planarity of the molecule and the dynamics of the N=N bond rotation or inversion, which are the proposed mechanisms for isomerization. nih.gov

Electronic Factors: The electronic properties of substituents dictate the isomerization pathway and efficiency. Electron-withdrawing groups, like fluorine, at the ortho-positions stabilize the n-orbitals of the nitrogen atoms. nih.gov This stabilization not only separates the n→π* absorption bands but also influences the potential energy surfaces of the excited states where isomerization occurs. The push-pull system in this compound creates a permanent dipole moment that changes upon isomerization, affecting its interaction with the environment and the energy barriers for switching. Weak interactions can guide conformational isomerization, locking the molecule into a specific state that can be catalytically released. nih.gov

Correlation between Molecular Structure and Photoswitching Efficiency, Selectivity, and Reversibility

The ultimate utility of a molecular switch is determined by its efficiency, selectivity, and reversibility.

Efficiency: Photoswitching efficiency is quantified by the isomerization quantum yield (the probability that an absorbed photon leads to isomerization). This is highly dependent on the molecular structure. Substituents that promote the desired isomerization pathway over other de-excitation channels (like fluorescence or internal conversion) will increase the quantum yield. The design of fluorinated azobenzenes aims to optimize these pathways. nih.gov

Selectivity: As discussed, ortho-fluorination is a key strategy for achieving high selectivity by separating the absorption bands of the E and Z isomers. nih.govresearchgate.net This allows for the use of specific wavelengths of light to drive the isomerization in one direction, populating the photostationary state with a high percentage of the desired isomer. nih.gov Achieving a high percentage of the cis (or Z) isomer is often a goal. nih.gov

Reversibility: For a switch to be practical, it must be capable of undergoing many switching cycles without degradation. Fluorinated azobenzenes, such as F₄AzoF, have demonstrated excellent reversibility over multiple cycles. nih.gov The high thermal stability of the Z-isomer in ortho-fluorinated systems ensures that the "off" state is persistent until it is intentionally switched back with light, contributing to a robust and truly reversible system. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Azobenzene |

| F4AzoF |

| ortho-Fluoroazobenzene |

Advanced Academic Applications of 4 Fluoro 4 Dimethylaminoazobenzene

Development of Photoresponsive Materials and Polymers

The incorporation of photochromic molecules like 4'-Fluoro-4-dimethylaminoazobenzene into polymeric structures is a key strategy for the creation of "smart" materials that can respond to optical stimuli. The light-induced isomerization of the azobenzene (B91143) unit can trigger significant changes in the macroscopic properties of the polymer, including its shape, solubility, and optical characteristics. google.com

Integration into Functional Polymers for Smart Material Design

The integration of this compound into polymer chains, either as a pendant group or within the main backbone, allows for the design of materials with tunable properties. The fluorine substitution on the azobenzene core can influence the photoisomerization process, often leading to a clearer separation of the absorption bands of the trans and cis isomers and affecting the thermal stability of the cis state. This is a crucial aspect in the design of materials with specific response characteristics.

Research in the broader field of azobenzene-containing polymers has demonstrated that the photo-isomerization can induce a variety of effects, from changes in surface polarity to the generation of mechanical stress. rsc.org For instance, polymers containing azobenzene moieties have been shown to exhibit photomechanical effects, where light energy is converted into mechanical work. google.com While specific studies focusing exclusively on polymers functionalized with this compound are emerging, the principles established with other substituted azobenzenes provide a strong foundation for their development. The presence of the dimethylamino group, a strong electron-donating group, and the fluoro group, an electron-withdrawing group, creates a "push-pull" system that can enhance the photoresponsive properties of the resulting polymers.

Fluorinated polymers, in general, are noted for their unique properties such as chemical resistance and thermal stability, which can be imparted to the smart material. researchgate.net The synthesis of polymers incorporating fluorinated azobenzenes is an active area of research, with methods like ring-opening metathesis polymerization being explored for creating depolymerizable and recyclable smart materials. rsc.org

| Polymer Type | Potential Application | Key Feature |

| Side-chain functionalized polymer | Photo-switchable surfaces | Reversible change in surface wettability |

| Main-chain functionalized polymer | Photo-actuators | Light-induced contraction and expansion |

| Cross-linked polymer network | Smart hydrogels | Photo-controlled swelling and shrinking |

Fabrication of Multifunctional Smart Materials with Orthogonal Photoswitching

A significant advancement in the field of smart materials is the development of systems that can be controlled by multiple, independent stimuli. Orthogonal photoswitching, where different photochromic units within the same material can be addressed by distinct wavelengths of light, allows for more complex and functional material responses. researchgate.net

The distinct spectral properties of substituted azobenzenes make them ideal candidates for such multifunctional systems. By combining an azobenzene derivative like this compound with another photoswitch that responds to different wavelengths, it is possible to create a material with multiple, independently controllable states. rsc.org For example, a material could be designed where one wavelength of light triggers a change in shape, while another wavelength alters its fluorescence. This opens the door to creating sophisticated molecular logic gates and adaptive materials with complex, pre-programmable behaviors. researchgate.net

Molecular Switches in Molecular Electronics and Functional Surfaces

The reversible isomerization of this compound can be harnessed to create molecular-scale switches, which are fundamental components for the development of molecular electronics and functional surfaces. nih.gov The significant change in molecular geometry and dipole moment between the trans and cis isomers can be used to control electrical conductivity or surface properties.

Control of Surface-Bound Species via Light

By anchoring this compound to a surface, it is possible to create a "smart surface" whose properties can be modulated with light. This is typically achieved through the formation of self-assembled monolayers (SAMs) on a substrate like gold or silicon. The photoisomerization of the surface-bound azobenzene molecules can induce changes in surface wettability, adhesion, and bio-compatibility. rsc.org

For instance, a surface functionalized with the trans isomer of this compound might exhibit a certain level of hydrophobicity. Upon irradiation with UV or visible light, the molecules switch to the more polar cis isomer, making the surface more hydrophilic. This reversible change in surface energy can be used to control the flow of liquids in microfluidic devices or to direct the attachment and detachment of cells. Research on ortho-fluoroazobenzenes has shown that visible light can be used to control surface topography in liquid crystalline coatings, a principle that can be extended to dimethylamino-substituted analogues. google.com

Photoactuators, Metal-Organic Frameworks, and Crystal Engineering

The light-induced mechanical response of materials containing this compound is a promising avenue for the development of photoactuators. Furthermore, the specific molecular structure of this compound lends itself to incorporation into highly ordered crystalline materials like metal-organic frameworks (MOFs) and for studies in crystal engineering.

Photoactuators are devices that convert light energy directly into mechanical motion. Azobenzene-containing materials, particularly liquid crystal elastomers, are excellent candidates for photoactuators because the molecular isomerization can lead to a macroscopic contraction or expansion of the material. nih.govosti.gov The inclusion of this compound could offer advantages in terms of the specific wavelengths of light that can be used to trigger actuation and the efficiency of the energy conversion process.

Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic molecules. The incorporation of photochromic linkers like derivatives of azobenzene can lead to MOFs with switchable porosity, gas sorption properties, or catalytic activity. nih.govhhu.de The fluorination of the organic linker can enhance the stability and hydrophobicity of the MOF. nih.govub.edu While the direct synthesis of a MOF with this compound as a linker is a subject of ongoing research, the principles of MOF design suggest its feasibility and potential for creating novel functional materials.

Crystal engineering focuses on the rational design of molecular solids with desired properties based on an understanding of intermolecular interactions. rsc.orggoogle.com The crystal structure of the parent compound, 4-dimethylaminoazobenzene, has been reported, providing insights into its packing and intermolecular interactions. nih.gov The introduction of a fluorine atom in this compound would significantly alter these interactions, introducing the possibility of C-H···F and F···F contacts, which can be exploited in the design of new crystalline materials with specific architectures and properties.

Optical Data Storage and Display Technologies

The reversible photochromism of this compound makes it a candidate for applications in high-density optical data storage and advanced display technologies.

In optical data storage, information can be written, read, and erased by using light to switch the azobenzene molecules between their two states. Holographic data storage is a particularly promising application, where the photo-induced changes in the refractive index of an azobenzene-containing polymer film can be used to store three-dimensional data. hhu.dersc.org The use of fluorinated azobenzene derivatives can be advantageous due to their potentially longer thermal stability of the cis state, which translates to longer data retention times. google.com

In the realm of display technologies, doping liquid crystals with photochromic dyes like this compound can lead to the development of "smart windows" and other light-responsive displays. researchgate.net The isomerization of the dye molecules can alter the alignment of the liquid crystal host, thereby changing the optical properties of the device, such as its transparency or color. The use of fluorinated benzenes in liquid crystal mixtures is known to be beneficial for electro-optical switching devices. google.com

| Application Area | Key Enabling Property | Potential Advantage of this compound |

| Holographic Data Storage | Photo-induced refractive index change | Enhanced data stability and wavelength selectivity |

| Smart Windows | Control of liquid crystal alignment | Visible light responsiveness and color tuning |

| Photo-switchable Displays | Reversible color change | High contrast and fast switching times |

Nonlinear Optical (NLO) Chromophores based on Fluorinated Azobenzenes

This compound is a prominent example of a "push-pull" system, a molecular design principle crucial for developing materials with significant second-order nonlinear optical (NLO) properties. In this molecule, the dimethylamino group (-(CH₃)₂) acts as a potent electron-donating group (the "push"), while the fluorine atom serves as an electron-withdrawing group (the "pull"). This arrangement creates a strong intramolecular charge transfer (ICT) character from the donor to the acceptor through the delocalized π-electron system of the azobenzene bridge. nih.govnih.gov This inherent asymmetry in the electronic distribution is a fundamental prerequisite for second-order NLO activity.

The primary figure of merit for molecular second-order nonlinearity is the first hyperpolarizability, denoted as β. Materials with a large β value are sought after for applications in electro-optic modulation and second-harmonic generation (SHG), where light frequency is doubled. nih.govrug.nl The NLO response of these organic chromophores is often harnessed by incorporating them into a polymer matrix, such as poly(methyl methacrylate) (PMMA). To exhibit a macroscopic NLO effect, the randomly oriented chromophores within the polymer film must be aligned in a non-centrosymmetric fashion, a state typically achieved through electric-field poling. nih.gov

The substitution of a fluorine atom is a strategic choice for enhancing NLO properties. Fluorine's high electronegativity makes it an effective electron-withdrawing group, which can increase the molecular hyperpolarizability. mdpi.com Furthermore, the introduction of fluorine can improve the thermal stability of the chromophore, a critical factor for the long-term operational stability of NLO devices. mdpi.com While specific experimental values for the first hyperpolarizability (β) of this compound are not extensively documented in foundational literature, theoretical and experimental studies on analogous push-pull molecules demonstrate the structure-property relationships. The magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups.

| Compound Name | Donor Group | Acceptor Group | Calculated β (esu) | Reference |

|---|---|---|---|---|

| p-Nitroaniline | -NH₂ | -NO₂ | Value varies with calculation method; DFT values are often larger than experimental ones. | rug.nl |

| 4,4'-Dimethylaminocyanobiphenyl | -N(CH₃)₂ | -CN | 499.87 × 10⁻³¹ (B3PW91) | scirp.org |

| This compound | -N(CH₃)₂ | -F | Expected to have significant β value due to push-pull structure. |

This table illustrates the high hyperpolarizability values characteristic of push-pull architectures. The value for 4,4'-Dimethylaminocyanobiphenyl, which features a strong cyano acceptor, highlights the potential for large NLO responses in such systems.

Application as Probes and Sensors in Chemical Systems

The same push-pull electronic structure that imparts NLO properties to this compound also makes it a highly effective probe for sensing local chemical environments, primarily through the phenomenon of solvatochromism. nih.govresearchgate.net Solvatochromism describes the change in a substance's color—or more precisely, its absorption or emission spectra—in response to the polarity of its solvent environment. nih.gov

The underlying mechanism involves the differential stabilization of the molecule's ground and excited electronic states by the solvent. For a push-pull dye like this compound, the intramolecular charge transfer upon photoexcitation leads to an excited state that is significantly more polar than the ground state. researchgate.net In a polar solvent, the solvent molecules will arrange themselves to better stabilize this highly polar excited state, thereby lowering its energy. This reduction in the energy gap between the ground and excited states results in a shift of the absorption maximum to a longer wavelength (a bathochromic or red-shift). nih.gov

This sensitivity allows this compound to act as a molecular reporter. When embedded in a complex system like a polymer matrix or a biological membrane, its absorption spectrum provides information about the local polarity of its immediate surroundings. nih.govdoaj.org This has been used to study phenomena such as the dynamics of polymers near their glass transition temperature or the local ordering and phase of lipid bilayers. nih.govresearchgate.net The dye's response can be monitored spectroscopically to detect subtle changes in the host material's state. nih.gov

The expected solvatochromic behavior of this compound would show a distinct red-shift in its primary π-π* absorption band as the solvent polarity increases.

| Solvent | Solvent Type | Expected λmax Position | Observation |

|---|---|---|---|

| Hexane | Non-polar | Shorter Wavelength | Blue-shifted compared to polar solvents. |

| Toluene | Non-polar, Aromatic | Intermediate Wavelength | Slight shift relative to hexane. |

| Chloroform | Polar Aprotic | Longer Wavelength | Significant red-shift due to polarity. |

| Ethanol | Polar Protic | Longer Wavelength | Strong red-shift due to polarity and hydrogen bonding potential. |

| Methanol | Highly Polar Protic | Longest Wavelength | Maximum red-shift among common solvents. researchgate.net |

This table outlines the principle of solvatochromism. As solvent polarity increases, the λmax is expected to shift to longer wavelengths (red-shift) due to the stabilization of the more polar excited state.

Interactions with Complex Chemical and Supramolecular Environments

Behavior of Azobenzene (B91143) Derivatives on Metallic Substrates

The interaction of azobenzene derivatives with metallic substrates is a critical area of research for the development of molecular switches and sensors. While specific studies on 4'-Fluoro-4-dimethylaminoazobenzene are not extensively documented, the behavior of analogous "push-pull" azobenzenes (molecules with electron-donating and electron-withdrawing groups) on surfaces like gold and silver provides significant insights.

Azobenzene derivatives can be adsorbed onto gold surfaces through the formation of self-assembled monolayers (SAMs), often utilizing a thiol anchor. The photoswitching ability of these adsorbed molecules is a balance between the available space for isomerization, intermolecular interactions, and potential phase separation on the surface. For instance, single-component azobenzene thiol SAMs on gold have demonstrated good photoswitching performance, with a trans-to-cis photoisomerization of approximately 51%. rsc.org In contrast, two-component SAMs, where the azobenzene derivative is mixed with another molecule to create more free space, can exhibit an initial trans-to-cis photoconversion as high as 75%. rsc.org However, repeated switching cycles can lead to a decline in this ability due to the reorientation or random arrangement of the mixed isomers. rsc.org

The adsorption of azobenzene derivatives onto gold nanoparticle aggregates allows for the simultaneous study of molecular structural changes through surface-enhanced Raman spectroscopy (SERS) and the associated changes in interparticle interactions. Photoisomerization from the trans to the cis form can cause the gold nanoparticles to move closer, leading to a redshift in the surface plasmon coupling band and an increase in SERS intensity. researchgate.net The interaction with the gold surface can also weaken the N=N bond, particularly in the cis conformation, accelerating the thermal back-isomerization to the trans state compared to its rate in solution. researchgate.net

The nature of the interaction between azobenzene derivatives and metallic surfaces can also lead to photochemical transformations, as observed with 4-aminobenzenethiol on plasmonic surfaces of silver, gold, and copper. researchgate.netacs.org The interaction forms surface complexes that can undergo further reactions upon excitation at specific wavelengths. researchgate.netacs.org For this compound, the dimethylamino group would likely facilitate strong interaction with the metallic surface, influencing its orientation and photoswitching properties.

| System | Initial trans-to-cis Photoconversion (%) | Photoswitching Stability | Reference |

|---|---|---|---|

| Single-Component Azobenzene Thiol (Me-SH) | ~51 | Good | rsc.org |

| Two-Component Azobenzene Dodecyl Disulfide (Me-SS) | 75 ± 3 | Declines with repeated cycles | rsc.org |

Interactions in Organized Media

The behavior of this compound in organized media is dictated by its rod-like shape, polarity, and photoswitchable nature.

Liquid Crystals and Nematic Phases

When an azobenzene derivative is introduced as a dopant into a nematic liquid crystal, its photoisomerization can significantly alter the properties of the host. The rod-shaped trans isomer tends to align with the liquid crystal director, while the bent cis isomer disrupts this order. This change in molecular geometry upon irradiation can induce a phase transition from nematic to isotropic.

The substitution pattern of the azobenzene plays a crucial role. For this compound, the fluorine atom is an electron-withdrawing group, while the dimethylamino group is a strong electron-donating group. This "push-pull" configuration enhances the molecule's dipole moment and can affect its interaction with the liquid crystal host. Studies on similar molecules, like 4-N,N-dimethylaminoazobenzene (DAB), in nematic mixtures have shown that photo-induced changes in the dopant can lead to significant changes in the birefringence of the system. nih.gov The polarity of the local environment within the liquid crystal can also influence the kinetics of the isomerization process. nih.gov

Langmuir Films and Surface Pressure Studies

Amphiphilic azobenzene derivatives can form stable Langmuir films at the air-water interface. These monomolecular layers can be compressed, and the relationship between the surface pressure (Π) and the molecular area (A) provides information about the packing and orientation of the molecules. The photoisomerization of the azobenzene core from trans to cis alters the molecular shape, which in turn affects the Π-A isotherm.

For semifluorinated alkyl-azobenzene derivatives, UV irradiation induces the trans-to-cis isomerization, leading to a transition from an organized layer structure to a more random packing of the cis isomers. This change results in an increase in surface pressure. organic-chemistry.org The process is reversible, with visible light promoting the back-isomerization to the trans state. The molecular surface area in the trans configuration can be compared with theoretical calculations to understand the molecular orientation at the interface. organic-chemistry.orgquora.com Although not possessing a long alkyl chain, the polar nature of this compound would allow it to form Langmuir films, likely in mixtures with other amphiphiles like liquid crystals, where its photoswitching would modulate the film's properties. researchgate.net

| Condition | State of Azobenzene | Surface Pressure (mN/m) | Reference |

|---|---|---|---|

| Initial (Dark) | trans | 2 | organic-chemistry.orgquora.com |

| After UV Irradiation | cis-rich | ~16 | organic-chemistry.orgquora.com |

| After Visible Light Irradiation | trans-rich | 4 | quora.com |

Host-Guest Chemistry with Macrocyclic Hosts (e.g., Cyclodextrins)

Azobenzene derivatives are excellent guest molecules for macrocyclic hosts like cyclodextrins (CDs). The hydrophobic azobenzene moiety can be encapsulated within the hydrophobic cavity of the CD. This host-guest complexation can alter the physicochemical properties of the azobenzene, such as its solubility and photoisomerization behavior.

Studies on fluoro-substituted azobenzene derivatives have shown the formation of stable 1:1 complexes with β-cyclodextrin (β-CD). thieme-connect.de Interestingly, for some fluorinated azobenzenes, the cis isomer can fit more tightly into the β-CD cavity than the trans isomer, which is opposite to the behavior of unsubstituted azobenzene. thieme-connect.de The inclusion of the azobenzene unit within the CD cavity can be confirmed by techniques such as NMR spectroscopy.

The nature of the substituent on the azobenzene ring plays a significant role in the structure of the resulting supramolecular assembly. For example, the inclusion complex of β-CD with 4-hydroxyazobenzene forms head-to-head dimers that self-assemble into a linear architecture. In contrast, the complex with 4-aminoazobenzene assembles into a wave-type supramolecular aggregate. nih.gov Given its structure, this compound is expected to form stable inclusion complexes with β-CD, with the substituted phenyl rings likely being the sites of encapsulation. The photoisomerization of the guest molecule can be used to control the assembly and disassembly of these supramolecular structures. rsc.org

| Host | Guest Isomer | Binding Constant (M⁻¹) | Reference |

|---|---|---|---|

| α-CD | trans/cis | No stable complex | thieme-connect.de |

| β-CD | trans | 2.1 ± 0.2 x 10³ | thieme-connect.de |

| cis | 3.0 ± 0.3 x 10³ | thieme-connect.de |

Stability and Reactivity in Specific Chemical Milieus (e.g., reducing environments)

The stability of this compound is influenced by its electronic structure. The azo bridge (-N=N-) is susceptible to both oxidation and reduction. The presence of an electron-donating group (dimethylamino) and an electron-withdrawing group (fluoro) can affect the redox potential of the molecule.

In reducing environments, the azo group can be cleaved. A common and inexpensive reducing agent for this transformation is sodium dithionite (Na₂S₂O₄). organic-chemistry.orgthieme-connect.de Depending on the reaction conditions and the substituents on the azobenzene, the reduction can yield either the corresponding hydrazo derivative (Ar-NH-NH-Ar') or be cleaved completely to form the constituent anilines (Ar-NH₂ and Ar'-NH₂). quora.comthieme-connect.de For many azoarenes, treatment with an excess of aqueous sodium dithionite at elevated temperatures leads to the formation of aminoarenes. thieme-connect.de

The electrochemical properties of azobenzenes are also of interest for applications in energy storage. The redox behavior is classified based on the nature of the substituents. Amino-substituted azobenzenes exhibit distinct redox properties. nih.govnih.gov While they can undergo reversible oxidation, the stability of the resulting radical cation intermediates can be a challenge, leading to capacity decay during electrochemical cycling. nih.govnih.gov The stability of fluorinated azobenzene derivatives has been noted to be prolonged under certain conditions, which is a desirable property for molecular switches. mdpi.com

Emerging Research Directions and Future Outlook for Fluorinated Azobenzenes

Rational Design Principles for Advanced Photoresponsive Systems

The design of advanced photoresponsive systems hinges on the predictable control of the photochemical and photophysical properties of the azobenzene (B91143) core. mdpi.com The introduction of substituents onto the phenyl rings is a primary strategy to modulate these properties. mdpi.comnih.gov For instance, the position and electronic nature of substituents significantly influence the absorption spectra and the thermal stability of the isomers. rsc.orgnih.govmdpi.com

Fluorine atoms, particularly in the ortho positions, have a profound impact on the photoswitching behavior of azobenzenes. Ortho-fluorination leads to a greater separation of the n→π* absorption bands of the E and Z isomers, which allows for more selective and quantitative photoisomerization using visible light. rsc.orgnih.govbeilstein-journals.org This strategy also dramatically increases the thermal half-life of the Z-isomer, making the photoswitch bistable. nih.govbeilstein-journals.org

Computational methods, such as time-dependent density functional theory (TD-DFT), are increasingly employed to predict the properties of new azobenzene derivatives, guiding the synthetic efforts toward molecules with desired characteristics. mdpi.comacs.org These computational tools allow for the systematic investigation of a wide range of substituents and their effects on the electronic structure and isomerization pathways of the photoswitch. mdpi.com

Supramolecular design principles also offer a versatile approach to creating photoresponsive materials. By engineering noncovalent interactions, such as hydrogen or halogen bonding between azobenzene units and a polymer matrix, the photoresponsive behavior of the material can be finely tuned. rsc.org

Development of Long-Wavelength (Visible/NIR) Responsive Azobenzenes

A major thrust in azobenzene research is the development of photoswitches that can be operated with low-energy visible or even near-infrared (NIR) light. tuni.finih.gov This is particularly crucial for applications in biological systems, where UV light can be damaging and has limited tissue penetration. nih.govnih.gov

Several strategies are being explored to red-shift the absorption of azobenzenes. One approach involves the introduction of both electron-donating and electron-withdrawing groups in a "push-pull" configuration. nih.gov For instance, combining ortho-fluorination with ortho-amination has been shown to boost visible-light absorption while maintaining long cis-lifetimes. rsc.orgnih.gov

Another innovative strategy involves the use of photosensitizers. In this approach, a molecule that absorbs red or NIR light, such as a porphyrin, transfers its energy to the azobenzene, inducing its isomerization without direct excitation of the photoswitch itself. tuni.finih.gov This method expands the operational window of existing azobenzenes to longer wavelengths. tuni.fi

Furthermore, conjugating fluorinated azobenzenes with unsaturated substituents has been demonstrated to enable efficient photoisomerization with red light. d-nb.inforesearchgate.net This effect has been observed in both small molecules and more complex supramolecular systems. d-nb.inforesearchgate.net

Integration with Quantum Technologies and Advanced Computational Design

The integration of quantum mechanics-based computational tools is revolutionizing the design of fluorinated azobenzenes. mdpi.com Time-dependent density functional theory (TD-DFT) has become a standard method for calculating the electronic excited states and predicting the absorption spectra of these photoswitches. mdpi.comacs.org These calculations provide valuable insights into the n→π* and π→π* transitions that govern the photoisomerization process. mdpi.com

Advanced computational models are also being developed to predict the thermal half-lives of azobenzene derivatives. By using machine learning potentials trained on high-level quantum chemistry data, it is possible to virtually screen thousands of potential candidates and identify those with desired isomerization barriers and absorption properties. nih.govacs.org This high-throughput screening accelerates the discovery of new and improved photoswitches.

These computational approaches not only rationalize the behavior of existing fluorinated azobenzenes but also enable the "à-la-carte" design of new molecules with precisely tailored properties for specific applications. mdpi.com The synergy between computational prediction and experimental validation is a key driver of innovation in this field.

Exploration of Orthogonal Photoswitching Strategies in Complex Systems

The ability to independently control different photoresponsive units within a single system, known as orthogonal photoswitching, is a significant challenge and a highly sought-after goal. dntb.gov.uaresearchgate.net This would enable the creation of complex, multi-state molecular systems with sophisticated functions. rsc.orgrsc.org

One approach to achieving orthogonal control is to use photoswitches that respond to different wavelengths of light. For example, a system has been demonstrated that combines an azobenzene with a donor-acceptor Stenhouse adduct (DASA), where each component can be switched independently using three different wavelengths. dntb.gov.uaresearchgate.net

Another strategy involves combining photochemical switching with other stimuli, such as electrochemical signals or chemical inputs. rsc.orgrsc.org For instance, azobenzene-based switches have been designed where the isomerization can be toggled with light, and a fourth state can be accessed through electrocatalytic isomerization. rsc.org

The development of such multi-addressable systems requires careful selection and design of the individual photochromic components to minimize spectral overlap and ensure selective addressability. dntb.gov.uaresearchgate.net The ability to orthogonally control multiple switches opens up possibilities for creating advanced molecular machines and smart materials with complex, programmable responses. illinois.edu

Expanding Applications in Chemical Biology and Advanced Materials

The unique properties of fluorinated azobenzenes are driving their application in a diverse range of fields, from chemical biology to advanced materials. acs.orgnih.gov

In chemical biology, visible-light-responsive fluorinated azobenzenes are being developed as tools to control biological processes with high spatiotemporal precision. nih.govacs.org By incorporating these photoswitches into bioactive molecules, the activity of enzymes, receptors, and ion channels can be regulated with light. acs.org The development of water-soluble fluorinated azobenzenes is a key step towards their effective use in aqueous biological environments. nih.govacs.org For instance, a trehalose-functionalized fluorinated azobenzene has been used for metabolic incorporation into the cell wall of mycobacteria, allowing for photoswitching to be studied in a biological context. nih.govacs.org

In the realm of advanced materials, fluorinated azobenzenes are being incorporated into polymers to create photoresponsive materials with a wide array of applications. nih.govtandfonline.com These "azopolymers" can exhibit light-induced changes in their physical properties, such as shape, alignment, and surface topology. rsc.orgtandfonline.com For example, liquid crystal polymer networks containing fluorinated azobenzenes have been shown to undergo long-lived photomechanical deformations, opening the door for applications in soft actuators and smart materials. nih.gov The enhanced thermal stability of the Z-isomer in many fluorinated azobenzenes is particularly advantageous for creating materials that can maintain their photo-activated state over extended periods. nih.gov

Q & A

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis; the compound may release toxic amines upon degradation.

- Waste disposal : Neutralize residues with 10% sodium bicarbonate before incineration.

- Emergency protocols : For spills, absorb with inert material (vermiculite) and consult institutional hazardous waste guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.